3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
Description
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one features a coumarin (2H-chromen-2-one) core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 8 with an ethoxy group. This hybrid structure combines the bioactivity of coumarins—known for anticoagulant, antimicrobial, and enzyme-inhibitory properties—with the 1,2,4-oxadiazole moiety, which enhances metabolic stability and target-binding affinity .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c1-2-24-15-5-3-4-12-10-14(19(23)25-16(12)15)18-21-17(22-26-18)11-6-8-13(20)9-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNKNXFFAINFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the chromenone core: The chromenone structure can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization under acidic conditions.
Coupling of the oxadiazole and chromenone units: The final step involves the coupling of the oxadiazole ring with the chromenone core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Material Science: Due to its unique structural features, the compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Physicochemical Comparison
Pharmacophoric and Physicochemical Comparisons
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one (commonly referred to as oxadiazole coumarin ) is a synthetic derivative of the oxadiazole and coumarin classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.74 g/mol
- SMILES Notation : Clc1ccc(cc1)c1noc(n1)CCC(=O)N(C)C
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied. Below are key areas where This compound has shown significant effects:
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
In a comparative study, compounds with similar structures demonstrated lower IC values than standard chemotherapeutics, suggesting higher efficacy.
2. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been highlighted in studies focusing on neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function.
3. Antioxidant Activity
Oxadiazole derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.
The mechanism by which This compound exerts its biological effects may involve:
- Inhibition of key enzymes : Such as AChE and various kinases implicated in cancer progression.
- Induction of apoptosis : Studies indicate that certain derivatives can trigger programmed cell death in cancer cells.
Case Studies
A recent study synthesized a series of oxadiazole-coumarin derivatives and evaluated their biological activities:
-
Synthesis and Evaluation : A total of 10 derivatives were synthesized and tested for anticancer activity against several cell lines.
- Findings : One derivative exhibited an IC value of 2.7 µM against AChE, indicating strong inhibitory activity.
- Molecular Docking Studies : These studies revealed binding affinities that correlate with biological activity, providing insights into the structural requirements for efficacy.
Q & A
Q. Key Considerations :
- Control reaction pH (<7) during cyclodehydration to avoid byproduct formation.
- Optimize solvent polarity (e.g., DMF vs. dichloromethane) to improve oxadiazole yield .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
X-ray Crystallography :
- Grow single crystals via slow evaporation in ethanol at 4°C.
- Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refine the structure with SHELXL (anisotropic displacement parameters, hydrogen atoms placed geometrically). Validate using WinGX/ORTEP for ellipsoid visualization .
Q. Spectroscopic Confirmation :
- ¹H/¹³C NMR : Key signals include δ ~6.3 ppm (coumarin C3-H), δ ~1.4 ppm (ethoxy CH₃), and 165–170 ppm (oxadiazole C=N) .
- HRMS : Calculate exact mass (C₁₉H₁₃ClN₂O₄) to confirm molecular ion [M+H]⁺ at 369.0644.
Advanced: How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?
Methodological Answer:
Data Validation :
- Compare experimental bond angles (e.g., C4—C3—H3 = 118.7° ) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >2° warrant re-examination of refinement parameters.
- Check for thermal motion artifacts using SHELXL’s SIMU and DELU restraints to dampen overfitting .
Dynamic Effects :
- Perform variable-temperature XRD to assess lattice vibrations affecting bond lengths.
- Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions (e.g., C—H···O) that distort geometry .
Advanced: What strategies optimize the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Modify the 8-ethoxy group to bulkier alkoxy chains (e.g., isopropoxy) to enhance membrane penetration .
- Introduce electron-withdrawing groups (e.g., NO₂) at the 4-chlorophenyl ring to improve target binding (e.g., bacterial dihydrofolate reductase inhibition) .
Assay Design :
- Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include Ciprofloxacin as a positive control.
- Perform time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
Basic: What analytical methods are critical for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/H₂O, 70:30), UV detection at 254 nm. Purity >98% requires a single peak with retention time matching the standard .
- DSC/TGA : Monitor decomposition onset (>200°C indicates thermal stability).
- Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .
Advanced: How can synthetic yields be improved without compromising purity?
Methodological Answer:
Reaction Engineering :
- Replace traditional heating with microwave-assisted synthesis (100 W, 120°C, 20 min) to reduce side reactions .
- Use flow chemistry for precise control of stoichiometry in oxadiazole formation.
Catalysis :
- Screen Lewis acids (e.g., Zn(OTf)₂) to accelerate cyclodehydration.
- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance amidoxime reactivity .
Basic: What computational tools predict this compound’s physicochemical properties?
Methodological Answer:
- LogP/H-bonding : Use ChemAxon’s MarvinSuite or SwissADME for lipophilicity (predicted LogP ≈ 3.2) and solubility (≈25 µg/mL in water).
- DFT Calculations : Optimize geometry in Gaussian 16 (B3LYP functional) to derive dipole moments and electrostatic potential maps for reactivity insights .
Advanced: How to address discrepancies between in vitro and in vivo bioactivity data?
Methodological Answer:
Metabolic Stability :
- Perform hepatic microsome assays (human/rat) to identify rapid Phase I oxidation of the ethoxy group. Consider prodrug strategies (e.g., esterification) .
Formulation :
- Encapsulate in PLGA nanoparticles to improve bioavailability. Characterize release kinetics via dialysis bag method (PBS, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
